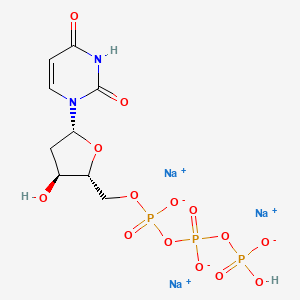

2'-Deoxyuridine-5'-triphosphate trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyuridine-5’-triphosphate trisodium salt, also known as dUTP, is a compound used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The dUTP is substituted for dTTP in the PCR reaction . It is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolase (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of dUTP into DNA .

Synthesis Analysis

The synthesis of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves two steps. First, 2’-Deoxyuridine is synthesized either chemically or enzymatically. Then, it reacts with a phosphorylating agent (such as triethyl phosphate) to form 2’-Deoxyuridine-5’-triphosphate. Finally, the product is reacted with an appropriate sodium salt to form the trisodium salt .Molecular Structure Analysis

The molecular formula of 2’-Deoxyuridine-5’-triphosphate trisodium salt is C9H15N2O14P3 . It is a pyrimidine 2’-deoxyribonucleoside triphosphate, which are pyrimidine nucleotides with a triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 .Chemical Reactions Analysis

2’-Deoxyuridine-5’-triphosphate sodium salt is incorporated into DNA during DNA synthesis . It is one of the main intermediates during pyrimidine nucleotide biosynthesis . It is one of the sources of uracil in DNA . Deoxyuridine 5’-triphosphate nucleotidohydrolase suppresses the incorporation of dUTP into DNA .Physical And Chemical Properties Analysis

2’-Deoxyuridine-5’-triphosphate trisodium salt appears as a white powder . It has a melting point of >150°C (Dec.) . It has a density of 2.01g/cm3 . It is slightly soluble in methanol and water .Mechanism of Action

Target of Action

The primary target of 2’-Deoxyuridine-5’-triphosphate trisodium salt (dUTP) is the enzyme deoxyuridine 5’-triphosphate nucleotidohydrolase, also known as dUTPase . This enzyme plays a crucial role in DNA synthesis and repair, protecting cells from the incorporation of dUTP into DNA .

Mode of Action

dUTP interacts with dUTPase, which suppresses the incorporation of dUTP into DNA . The enzyme converts dUTP to 2’-deoxyuridine 5’-monophosphate (dUMP), preventing the misincorporation of uracil into DNA .

Biochemical Pathways

dUTP is a key intermediate in the pyrimidine nucleotide biosynthesis pathway . The conversion of dUTP to dUMP by dUTPase is a critical step in this pathway, ensuring the fidelity of DNA synthesis and repair . Misincorporation of uracil into DNA can lead to DNA damage and genomic instability .

Pharmacokinetics

It is known that dutp is soluble in water , suggesting it could be readily absorbed and distributed in the body. The metabolism of dUTP involves its conversion to dUMP by dUTPase .

Result of Action

The action of dUTP and dUTPase prevents the misincorporation of uracil into DNA, thereby maintaining genomic stability . This is crucial for normal cell function and preventing diseases like cancer, which can arise from genomic instability .

Action Environment

The action of dUTP is influenced by various environmental factors. For instance, the activity of dUTPase can be affected by temperature . Moreover, the presence of oxidizing agents could potentially affect the stability of dUTP . Therefore, the efficacy of dUTP in DNA synthesis and repair can be influenced by these environmental conditions.

Safety and Hazards

When handling 2’-Deoxyuridine-5’-triphosphate trisodium salt, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

properties

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBIYZSADNSZMR-MILVPLDLSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na3O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(~{Z})-1-cyano-2-[5-[2-hydroxyethyl(methyl)amino]thieno[3,2-b]thiophen-2-yl]ethenyl]benzenecarbonitrile](/img/structure/B8117181.png)

![5-Chloro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8117182.png)

![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)

![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)

![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)